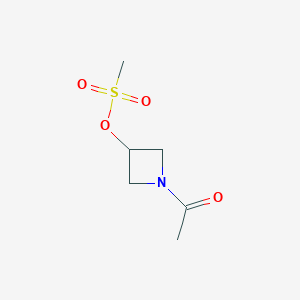![molecular formula C22H18N4O5S2 B2596852 N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 850910-48-4](/img/structure/B2596852.png)
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C22H18N4O5S2 and its molecular weight is 482.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study on nitisinone, which shares a nitro and benzothiazole moiety similar to the specified compound, used LC-MS/MS to explore its degradation processes. This research aimed to understand the stability of nitisinone under various conditions, identifying degradation products and assessing their stability. Such studies are crucial for evaluating environmental and metabolic stability of chemicals, potentially including "N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide" (Barchańska et al., 2019).
Practical Synthesis of Benzotriazole Derivatives
Research into 5,5′-Methylene-bis(benzotriazole), which, like the specified compound, involves complex aromatic systems, explored practical synthesis methods for metal passivators and light-sensitive materials. This highlights the industrial and chemical synthesis applications of compounds within this chemical family (Gu et al., 2009).
Chemistry and Properties of Benzothiazole Compounds
A review focused on the chemistry and properties of benzothiazole derivatives, offering a comprehensive overview of their preparation, properties, and applications. This includes potential uses in various fields such as spectroscopy, biology, and electrochemistry, indicating the versatility of benzothiazole-based compounds in scientific research (Boča et al., 2011).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies have used benzothiazole derivatives for the in vivo detection of amyloid plaques in Alzheimer's disease, demonstrating the application of these compounds in medical diagnostics and research (Nordberg, 2007).
Antifungal and Immunomodulating Activities
Benzothiazole azole derivatives have been reviewed for their antifungal and immunomodulating activities, showcasing the potential of benzothiazole scaffolds in developing treatments that combine direct antifungal effects with immune response stimulation (Schiaffella & Vecchiarelli, 2001).
Structural Activity Relationship in Medicinal Chemistry
A comprehensive review on benzothiazole derivatives emphasized their importance in medicinal chemistry due to their broad pharmacological activities. This indicates the relevance of exploring structural analogs like "this compound" for potential applications beyond their immediate therapeutic uses (Bhat & Belagali, 2020).
properties
IUPAC Name |
N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S2/c1-24-19-13-10-17(26(28)29)14-20(19)32-22(24)23-21(27)15-8-11-18(12-9-15)33(30,31)25(2)16-6-4-3-5-7-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFHGJNUXROMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2596772.png)

![N-[3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]prop-2-enamide](/img/structure/B2596774.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2596781.png)



![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2596786.png)
![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B2596789.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide](/img/structure/B2596791.png)